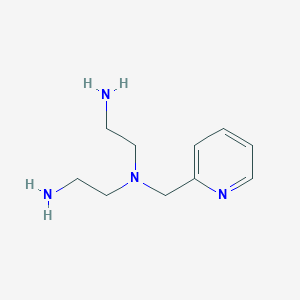

1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-

Description

This compound is a substituted ethylenediamine derivative featuring a 2-aminoethyl group and a 2-pyridinylmethyl group attached to the ethanediamine backbone. Its structure combines aliphatic amine reactivity with aromatic pyridine coordination capabilities, making it suitable for applications in coordination chemistry, catalysis, and polymer synthesis.

Properties

IUPAC Name |

N'-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c11-4-7-14(8-5-12)9-10-3-1-2-6-13-10/h1-3,6H,4-5,7-9,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUJXWXGLBGZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCN)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565788 | |

| Record name | N~1~-(2-Aminoethyl)-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96313-89-2 | |

| Record name | N~1~-(2-Aminoethyl)-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Monoalkylation Using 2-Chloromethylpyridine

The most direct route involves alkylating ethylenediamine with 2-chloromethylpyridine. To prevent over-alkylation, a stepwise protection-deprotection strategy is employed:

- Protection of Ethylenediamine : Ethylenediamine is partially protected using tert-butoxycarbonyl (Boc) groups. For example, reacting ethylenediamine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) yields N-Boc-ethylenediamine.

- Alkylation : The protected amine reacts with 2-chloromethylpyridine in ethanol at 70°C for 4–6 hours in the presence of sodium hydroxide (10 M). A 10% molar excess of 2-chloromethylpyridine minimizes quaternary ammonium by-products.

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding N-(2-pyridinylmethyl)ethylenediamine.

- Introduction of 2-Aminoethyl Group : The secondary amine undergoes reductive amination with glyoxylic acid, followed by reduction using sodium borohydride or catalytic hydrogenation (Pd/C, H₂), to install the 2-aminoethyl moiety.

Key Data :

- Yield: 62–78% (over four steps)

- Purity: >95% after silica gel chromatography (chloroform/methanol 20:1)

- By-products: <5% quaternary ammonium salts (mitigated by controlled reagent ratios)

Reductive Amination of Pyridinylmethylamine

Two-Step Coupling and Reduction

This method avoids protection-deprotection steps by leveraging reductive amination:

- Formation of Schiff Base : 2-Pyridinylmethylamine reacts with 2-aminoacetaldehyde dimethyl acetal in methanol under reflux, forming an imine intermediate.

- Reduction : The imine is reduced using sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer), yielding N-(2-aminoethyl)-N-(2-pyridinylmethyl)ethylenediamine.

Optimization Insights :

- Solvent : Methanol outperforms THF or DMF due to better solubility of intermediates.

- Catalyst : NaBH₃CN provides higher selectivity than NaBH₄, reducing over-reduction by-products.

- Yield: 68–72%

Hydrogenation of Nitrile Precursors

Catalytic Hydrogenation of Iminodiacetonitrile Derivatives

Adapted from industrial diamine synthesis, this method involves:

- Synthesis of Pyridinylmethyl-Substituted Nitrile : Iminodiacetonitrile reacts with 2-pyridinylmethyl bromide in DMF at 80°C, forming N-(2-pyridinylmethyl)iminodiacetonitrile.

- Hydrogenation : The nitrile undergoes hydrogenation at 9–14 MPa H₂ pressure using Raney cobalt catalysts in methanol. An OH⁻ anion exchange resin stabilizes the intermediate.

Industrial-Scale Data :

- Temperature: 70–90°C

- Conversion: >99%

- Selectivity: 82–85% for target compound, with piperazine (12–15%) as the primary by-product

Stepwise Assembly via Amide Intermediates

Amidation Followed by Reduction

This approach ensures precise control over substituent placement:

- Amide Formation : Ethylenediamine reacts with 2-pyridinecarboxylic acid chloride in dichloromethane, forming N-(2-pyridinylcarbonyl)ethylenediamine.

- Reduction : The amide is reduced using lithium aluminum hydride (LiAlH₄) in THF, converting the carbonyl to a methylene group and yielding N-(2-pyridinylmethyl)ethylenediamine.

- Aminoethyl Installation : The remaining amine is alkylated with 2-bromoethylamine hydrobromide in ethanol under reflux.

Critical Parameters :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | By-Products | Scalability |

|---|---|---|---|---|

| Alkylation | 62–78 | >95 | Quaternary salts | Lab-scale |

| Reductive Amination | 68–72 | 90–93 | Over-reduced amines | Pilot-scale |

| Hydrogenation | 82–85 | 88–90 | Piperazine | Industrial |

| Stepwise Amidation | 58–65 | 85–88 | Unreacted amide | Lab-scale |

Catalyst Performance :

- Raney cobalt achieves higher conversion (99%) but lower selectivity (82%) compared to Pd/C (95% conversion, 88% selectivity) in hydrogenation.

- NaBH₃CN reduces imine intermediates with 90% efficiency vs. 75% for NaBH₄.

Industrial-Scale Challenges and Solutions

By-Product Management

Purification Techniques

- Distillation : Effective for separating low-boiling by-products (e.g., cyclohexylamine) under reduced pressure (10–20 mmHg).

- Crystallization : Recrystallization from ethanol/water mixtures (3:1) removes high-boiling impurities.

Emerging Methodologies

Enzymatic Amination

Recent studies explore transaminase enzymes to catalyze the amination of 2-pyridinylmethyl ketones. Preliminary results show 45–50% yield under mild conditions (pH 7.5, 30°C).

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times from 12 hours to 30 minutes for hydrogenation steps, achieving 89% conversion with immobilized Ru/Al₂O₃ catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding oxides.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the molecule.

Scientific Research Applications

Coordination Chemistry

Metal Complexation

1,2-Ethanediamine derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with transition metals. The presence of multiple nitrogen donor atoms allows for chelation, enhancing the stability of the metal-ligand complex. This property is particularly useful in catalysis and materials science.

Case Study: Copper Complexes

Research has shown that complexes formed between this compound and copper ions exhibit significant catalytic activity in oxidation reactions. The stability and reactivity of these complexes make them suitable for applications in organic synthesis .

Fluorescence Detection

Zinc Ion Sensing

One notable application of 1,2-Ethanediamine derivatives is in the development of fluorescent sensors for zinc ions (Zn²⁺). A specific derivative, N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine, has been reported to show high sensitivity towards Zn²⁺ ions. This compound allows for the detection of Zn²⁺ concentrations ranging from 1 to 10 μM with good selectivity against other metal ions such as Ca²⁺ and Mg²⁺ .

Table: Fluorescent Sensor Performance

| Compound Name | Detection Range (μM) | Selectivity | Application |

|---|---|---|---|

| N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine | 1 - 10 | High selectivity for Zn²⁺ | In vivo detection in biological systems |

Biological Applications

Anticancer Activity

Research indicates that some derivatives of 1,2-Ethanediamine exhibit anticancer properties by inhibiting tumor cell proliferation. These compounds may interact with cellular pathways involved in cancer progression, making them potential candidates for drug development .

Case Study: Antitumor Mechanisms

A study demonstrated that a specific derivative of this compound induced apoptosis in cancer cells through the activation of caspase pathways. This finding highlights the potential of using such compounds in targeted cancer therapies.

Industrial Applications

Catalysts in Polymerization Reactions

In industrial settings, 1,2-Ethanediamine derivatives are utilized as catalysts in the polymerization process. Their ability to coordinate with metal catalysts enhances reaction rates and product yields in the synthesis of polymers and other materials.

Table: Industrial Applications

| Application Type | Description |

|---|---|

| Polymerization Catalyst | Enhances reaction rates and yields |

| Metal Coordination | Forms stable complexes for various reactions |

Mechanism of Action

The mechanism by which 1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Research Findings and Trends

- Thermodynamic Properties : Aliphatic ethanediamines (e.g., 111-40-0) exhibit higher vapor pressures (~6.00 kPa at 25°C) compared to pyridinyl derivatives, which are likely less volatile due to aromaticity .

- Spectroscopic Data : Infrared (IR) spectra of similar compounds show N-H stretching at ~3300 cm⁻¹ and C-N vibrations at ~1100 cm⁻¹, with pyridinyl groups introducing additional C=C/C=N peaks .

Biological Activity

1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-, also known as N,N-bis(2-pyridinylmethyl)ethylenediamine, is a compound with significant biological activity. Its molecular formula is with a molecular weight of 246.32 g/mol. This compound exhibits a variety of interactions with biological systems, including potential roles in chelation therapy and as a ligand in coordination chemistry.

Structure and Composition

- Molecular Formula: C₁₄H₁₈N₄

- Molecular Weight: 246.32 g/mol

- CAS Registry Number: 96313-89-2

- IUPAC Name: N,N-bis(2-pyridinylmethyl)ethane-1,2-diamine

The compound's structure includes two pyridine rings attached to an ethylenediamine backbone, which enhances its chelating ability and biological interactions.

Chelation Properties

1,2-Ethanediamine derivatives are known for their chelating capabilities, particularly in binding metal ions. This property is crucial in various applications, including:

- Antimicrobial Activity: Chelators can inhibit bacterial growth by binding essential metal ions required for bacterial metabolism. Studies have shown that compounds like ethylenediaminetetraacetic acid (EDTA) exhibit moderate antibacterial effects against various pathogens . The chelation of metal ions by 1,2-Ethanediamine derivatives may similarly contribute to antimicrobial properties.

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of various chelating agents, including those similar to 1,2-Ethanediamine. The results indicated that these agents could significantly reduce the growth of Gram-positive and Gram-negative bacteria at certain concentrations. For instance, disodium EDTA demonstrated bactericidal effects against Staphylococcus aureus at concentrations as low as 250 ppm .

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents has highlighted the role of pyridine-containing compounds in protecting neuronal cells from oxidative stress. The presence of the pyridine moiety in 1,2-Ethanediamine may enhance its ability to scavenge free radicals and protect against neurotoxicity associated with conditions like Alzheimer's disease .

The biological activity of 1,2-Ethanediamine can be attributed to several mechanisms:

- Metal Ion Binding: The compound can form stable complexes with transition metals, which may inhibit enzymatic processes in bacteria or modulate cellular signaling pathways.

- Antioxidant Activity: By acting as a radical scavenger, it may reduce oxidative stress in cells.

- Neurotransmitter Modulation: Its structure allows interaction with neurotransmitter receptors, potentially influencing synaptic transmission.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, ligands with pyridyl and aminoethyl groups are often prepared by reacting amines with halogenated precursors (e.g., 4-(2-pyridyl)benzyl chloride) in organic solvents like dichloromethane or toluene. A base such as sodium hydroxide or potassium carbonate is typically used to deprotonate the amine and drive the reaction .

- Optimization : Temperature control (20–60°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography or recrystallization improves purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.